molecular formula C24H26N4O2 B11208253 2-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-6-(p-tolyl)pyridazin-3(2H)-one

2-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-6-(p-tolyl)pyridazin-3(2H)-one

Cat. No.: B11208253
M. Wt: 402.5 g/mol
InChI Key: AYSZEIHIENVMIP-UHFFFAOYSA-N
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Description

2-[2-(4-BENZYLPIPERAZIN-1-YL)-2-OXOETHYL]-6-(4-METHYLPHENYL)-2,3-DIHYDROPYRIDAZIN-3-ONE is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a benzylpiperazine moiety and a dihydropyridazinone core, which contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-BENZYLPIPERAZIN-1-YL)-2-OXOETHYL]-6-(4-METHYLPHENYL)-2,3-DIHYDROPYRIDAZIN-3-ONE typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the reaction of 2-(4-((1,3-dioxoisoindolin-2-yl)methyl)phenyl)ethyl-4-methylbenzenesulfonate with 1-benzylpiperazine in the presence of potassium hydroxide (KOH) in ethanol (EtOH). The reaction mixture is heated to reflux for 2-3 hours until the reaction is complete .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-BENZYLPIPERAZIN-1-YL)-2-OXOETHYL]-6-(4-METHYLPHENYL)-2,3-DIHYDROPYRIDAZIN-3-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the piperazine and dihydropyridazinone moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-functionalized products.

Scientific Research Applications

2-[2-(4-BENZYLPIPERAZIN-1-YL)-2-OXOETHYL]-6-(4-METHYLPHENYL)-2,3-DIHYDROPYRIDAZIN-3-ONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(4-BENZYLPIPERAZIN-1-YL)-2-OXOETHYL]-6-(4-METHYLPHENYL)-2,3-DIHYDROPYRIDAZIN-3-ONE involves its interaction with specific molecular targets and pathways. The benzylpiperazine moiety is known to interact with neurotransmitter receptors, while the dihydropyridazinone core may modulate enzyme activity. These interactions contribute to the compound’s overall biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[2-(4-BENZYLPIPERAZIN-1-YL)-2-OXOETHYL]-6-(4-METHYLPHENYL)-2,3-DIHYDROPYRIDAZIN-3-ONE lies in its specific combination of the benzylpiperazine and dihydropyridazinone moieties, which confer unique chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C24H26N4O2

Molecular Weight

402.5 g/mol

IUPAC Name

2-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-(4-methylphenyl)pyridazin-3-one

InChI

InChI=1S/C24H26N4O2/c1-19-7-9-21(10-8-19)22-11-12-23(29)28(25-22)18-24(30)27-15-13-26(14-16-27)17-20-5-3-2-4-6-20/h2-12H,13-18H2,1H3

InChI Key

AYSZEIHIENVMIP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

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